molecular formula C9H12ClN3O B2881303 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine CAS No. 880579-34-0

2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine

Cat. No.: B2881303
CAS No.: 880579-34-0
M. Wt: 213.67
InChI Key: ZHORVDFEESSQLC-UHFFFAOYSA-N
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Description

2-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine substituent at the 2-position of the pyrimidine ring and a tetrahydrofuran (THF)-linked methylamine group at the 4-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications that enhance kinase inhibitory activity and solubility.

Properties

IUPAC Name

2-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(13-9)12-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHORVDFEESSQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Cyclization of Epoxide Precursors

A method adapted from tetrahydrofuran synthesis involves the radical-mediated cyclization of epoxide derivatives. For example, epoxide intermediates derived from 3-oxa-5-hexenyl precursors undergo radical initiation with triethylborane, yielding tetrahydrofuran rings with pendant methyl groups. Subsequent functionalization involves:

  • Azidation : Treatment of the THF-alcohol with mesyl chloride (MsCl) and sodium azide (NaN₃) to form the corresponding azide.
  • Staudinger Reduction : Conversion of the azide to the primary amine using triphenylphosphine (PPh₃) and hydrolysis.
    This route achieves moderate yields (45–60%) but requires careful handling of azide intermediates.

Reductive Amination of Tetrahydrofuran-2-carbaldehyde

An alternative approach employs reductive amination of tetrahydrofuran-2-carbaldehyde with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN). This one-pot method simplifies the synthesis but may produce racemic mixtures unless chiral catalysts are employed.

Coupling Strategies for Pyrimidine Functionalization

The integration of the THF-methylamine side chain into the pyrimidine core follows two primary pathways.

Nucleophilic Aromatic Substitution (SNAr)

Reaction of 2,4-dichloropyrimidine with (tetrahydrofuran-2-yl)methylamine under basic conditions selectively substitutes the 4-chloro position. Key parameters include:

  • Base Selection : Diisopropylethylamine (DIEA) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF, acetonitrile).
  • Temperature : Heating at 80–100°C for 12–24 hours or microwave-assisted conditions (150°C, 10–30 minutes) to accelerate reactivity.
    Typical yields range from 50–70%, with unreacted starting material recoverable via column chromatography.

Transition Metal-Catalyzed Amination

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer enhanced regiocontrol for sterically hindered substrates. A representative protocol involves:

  • Catalyst System : Pd₂(dba)₃ with DavePhos (2-dicyclohexylphosphino-2′-dimethylaminobiphenyl) as a ligand.
  • Conditions : Heating in toluene at 100°C for 18 hours with sodium tert-butoxide (NaOtBu) as the base.
    This method achieves higher yields (75–85%) but introduces complexity in catalyst removal and cost.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency and practicality of key methods:

Method Yield Reaction Time Stereochemical Control Scalability
SNAr (Thermal) 50–70% 12–24 h Moderate High
SNAr (Microwave) 65–75% 10–30 min Moderate Moderate
Buchwald-Hartwig 75–85% 18 h High Low
Radical Cyclization 45–60% 6–8 h Low Moderate

Key Observations :

  • Microwave-assisted SNAr balances speed and yield, making it suitable for laboratory-scale synthesis.
  • Transition metal-catalyzed methods excel in stereochemical precision but face limitations in industrial applications due to palladium residues.

Experimental Optimization and Challenges

Protecting Group Strategies

The THF ring’s oxygen atom can participate in unwanted side reactions during amination. Protective measures include:

  • Silylation : Temporary protection with tert-butyldimethylsilyl (TBS) groups, removed post-coupling with tetra-n-butylammonium fluoride (TBAF).
  • Benzylation : Benzyl ether formation, subsequently cleaved via hydrogenolysis.

Purification Techniques

  • Column Chromatography : Silica gel elution with ethyl acetate/hexane gradients isolates the target compound from regioisomers.
  • Recrystallization : Ethanol/water mixtures yield crystalline product with >95% purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Chloro Group

The chlorine atom at the pyrimidine 2-position undergoes S<sub>N</sub>Ar reactions due to electron deficiency at C2, activated by the adjacent amino group. Common nucleophiles and conditions include:

NucleophileReagents/ConditionsProductYield (%)Reference
AminesEtOH, 80–100°C2-Amino derivatives60–85
AlcoholsNaH, THF, 0–25°C2-Alkoxy derivatives70–90
ThiolsK<sub>2</sub>CO<sub>3</sub>, DMF, 60°C2-Sulfanyl derivatives50–75

Mechanistic Insight : The chloro group’s electron-withdrawing effect polarizes the C-Cl bond, facilitating attack by nucleophiles. Steric hindrance from the tetrahydrofuran-methyl group may influence regioselectivity in polyhalogenated systems .

Functionalization of the Amino Group

The primary amine at C4 participates in alkylation, acylation, and coupling reactions:

Alkylation

Reaction with alkyl halides or epoxides under basic conditions:

  • Example : Treatment with methyl iodide (K<sub>2</sub>CO<sub>3>, DMF, 25°C) yields N-methylated derivatives (85–92% yield) .

Acylation

Formation of amides via reaction with acyl chlorides or anhydrides:

  • Example : Benzoylation with benzoyl chloride (pyridine, 0°C) produces N-benzoyl derivatives (78% yield) .

Reductive Amination

Condensation with aldehydes/ketones followed by reduction (NaBH<sub>4</sub> or H<sub>2</sub>/Pd-C):

  • Example : Reaction with formaldehyde affords N,N-dimethyl variants (70% yield) .

Suzuki-Miyaura Cross-Coupling

The chloro group enables palladium-catalyzed coupling with boronic acids, though regioselectivity depends on substitution patterns:

Boronic AcidCatalystConditionsProductYield (%)Reference
3-NitrophenylPd(PPh<sub>3</sub>)<sub>4</sub>Dioxane, 90°C2-Arylpyrimidine46–75

Note : In 2,4-dichloropyrimidines, Suzuki coupling preferentially occurs at C4, leaving C2-Cl intact . For 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine, this selectivity may reverse due to steric/electronic effects from the tetrahydrofuran group.

Heterocycle Formation

The amino group participates in cyclization reactions to form fused heterocycles:

Thiazepine Formation

  • Treatment with arylidenes of malononitrile produces thiazepinopurines (e.g., 9H-thiazepino[4,3,2-gh]purine-8-carbonitrile, 70% yield) .

Ring-Opening Reactions of the Tetrahydrofuran Moiety

Under acidic or oxidative conditions, the tetrahydrofuran ring undergoes cleavage:

  • Acid-Catalyzed Hydrolysis : Yields γ-butyrolactone derivatives (H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, 100°C).

  • Oxidation : MnO<sub>2</sub> or RuO<sub>4</sub> converts the tetrahydrofuran group to a γ-lactone (60–80% yield).

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

CompoundChloro PositionKey Reactivity Difference
2-Chloro-N-methylpyrimidin-4-amine C2Faster S<sub>N</sub>Ar due to reduced steric hindrance
6-Chloro-2-methyl derivativeC6Lower electrophilicity at C6 vs. C2

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous base leads to C2-OH formation (20–30% over 24 h at pH 12).

  • Oxidative Degradation : H<sub>2</sub>O<sub>2</sub> or O<sub>2</sub>/light generates N-oxide byproducts (5–15%).

This compound’s versatility in S<sub>N</sub>Ar, cross-coupling, and cyclization reactions makes it a valuable intermediate for synthesizing bioactive molecules. Further studies optimizing reaction conditions (e.g., catalyst systems for Suzuki coupling) could expand its utility in targeted drug discovery.

Scientific Research Applications

2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several pyrimidin-4-amine derivatives, differing primarily in substituents on the pyrimidine ring and the nature of the alkyl/aryl groups attached to the amine. Key analogs include:

Table 1: Structural Analogs and Their Properties
Compound Name Substituents (Pyrimidine Ring) Alkyl/Aryl Group Molecular Weight Melting Point (°C) Key Activity/Application
2-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine (Target) 2-Cl THF-methyl ~228.66* Not reported Kinase inhibition (inferred)
(±)-8a: 2,5-Dichloro-N-[(THF-2-yl)methyl]pyrimidin-4-amine 2,5-Cl₂ THF-methyl 263.13 81–84 Intermediate for ACK1 inhibitors
(±)-8b: 5-Bromo-2-chloro-N-[(THF-2-yl)methyl]pyrimidin-4-amine 2-Cl, 5-Br THF-methyl 307.58 85–86 Intermediate for ACK1 inhibitors
(±)-8d: 2-Chloro-5-fluoro-N-[(THF-2-yl)methyl]pyrimidin-4-amine 2-Cl, 5-F THF-methyl 231.65 Not reported Intermediate for ACK1 inhibitors
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine 2-Cl Cyclopropylmethyl 183.64 Not reported Not specified
CPR3: 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine 2-Cl 5-Methylpyrazole 209.63 Not reported Dual degradation of Src/IGF-1R

*Calculated based on molecular formula C₉H₁₁ClN₃O.

Key Observations :

  • Halogen Substituents : The presence of halogens (Cl, Br, F) at the 2- and 5-positions (e.g., ±8a, ±8b) enhances molecular weight and may influence binding affinity to kinase targets .
  • Solubility : The THF-methyl group in the target compound and analogs (±8a, ±8b, ±8d) likely improves solubility compared to purely aromatic substituents (e.g., cyclopropylmethyl in ).
Kinase Inhibition
  • ACK1/TNK2 Inhibitors: The (±)-8a–8d series () were designed as ACK1 inhibitors using fragment-based approaches.
  • VEGFR-2 Inhibition : A related compound, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine, inhibits VEGFR-2 with IC₅₀ = 0.33 μM (), highlighting the importance of pyrimidine derivatives in angiogenesis regulation.

Biological Activity

2-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro substituent and a tetrahydrofuran-derived moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine is C9H12ClN3OC_9H_{12}ClN_3O. The presence of the chloro group enhances its reactivity, making it suitable for further chemical modifications that can lead to derivatives with improved biological profiles.

The biological activity of 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine is believed to stem from its interaction with specific biological targets. Research indicates that compounds with similar structures can exhibit significant inhibitory effects on various enzymes and cellular pathways:

  • Inhibition of Protein Kinases : Studies have shown that pyrimidine derivatives can act as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation. For instance, related compounds have demonstrated inhibition against ACK1/TNK2 kinases .
  • Anticancer Activity : The compound has shown promise in cancer research, particularly against triple-negative breast cancer (TNBC) cell lines. It exhibited a strong inhibitory effect on cell proliferation with an IC50 value of approximately 0.126 μM, indicating its potential as an anticancer agent .
  • Selectivity : Notably, the compound displayed a significant selectivity for cancer cells over non-cancerous cells, suggesting a favorable therapeutic window for targeted therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine and related compounds:

Table 1: Summary of Biological Activities

StudyCompoundActivityIC50 (μM)Remarks
2-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amineCell proliferation inhibition0.126Strong effect on MDA-MB-231 TNBC
Related pyrimidine derivativesACK1 inhibition-Focused on structural modifications
Pyrimidine analogsEGFR inhibition-Induced apoptosis in resistant cell lines

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine has not been extensively documented; however, related compounds have shown varying degrees of metabolic stability and solubility profiles. For instance, some derivatives have demonstrated improved aqueous solubility while maintaining potent activity against target enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine, and how can reaction conditions be standardized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution of a 2,4-dichloropyrimidine precursor with tetrahydrofuran-2-ylmethylamine. Triethylamine (TEA) is used as a base to deprotonate the amine and drive the reaction. Key parameters include maintaining anhydrous conditions, reaction temperature (e.g., 80–90°C), and stoichiometric control of reagents. Post-synthesis purification via column chromatography or crystallization (e.g., using methanol/chloroform) is critical for isolating high-purity product .
  • Analytical Validation : Confirm structure and purity using 1^1H/13^{13}C NMR (e.g., characteristic peaks for pyrimidine C-Cl at ~160 ppm) and LC-MS (monitoring molecular ion [M+H]+^+). Melting point analysis (e.g., 81–84°C for related derivatives) provides additional purity validation .

Q. How can researchers characterize the structural stability of this compound under varying environmental conditions?

  • Experimental Design : Perform stability studies under controlled conditions:

  • Temperature : Accelerated degradation tests at 40–60°C.
  • pH : Solubility and stability profiling in buffers (pH 1–10).
  • Light Exposure : UV-vis spectroscopy to detect photodegradation products.
    • Data Interpretation : Use HPLC to quantify degradation products. For example, related pyrimidines show stability in dark, neutral conditions but degrade under UV light or acidic/basic extremes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Root Cause Analysis : Variability may arise from differences in:

  • Assay Conditions (e.g., cell lines, enzyme isoforms, or incubation times).
  • Compound Purity (e.g., impurities from synthesis).
    • Resolution Methods :
  • Replicate studies using standardized protocols (e.g., uniform cell lines like HEK293 or HepG2).
  • Validate bioactivity via orthogonal assays (e.g., enzymatic inhibition + cellular viability).
  • Cross-reference with structurally similar compounds (e.g., 4-(2-chlorophenyl)-6-arylpyrimidines) to identify structure-activity trends .

Q. How does the tetrahydrofuran-2-ylmethyl group influence target binding compared to other substituents?

  • Computational & Experimental Approaches :

  • Molecular Docking : Compare binding affinities of derivatives (e.g., cyclopropylmethyl vs. tetrahydrofuran-2-ylmethyl) to targets like acetyl-CoA carboxylase.
  • SAR Studies : Synthesize analogs (e.g., replacing tetrahydrofuran with pyran or piperidine) and assay activity. For instance, tetrahydrofuran’s oxygen atom may enhance hydrogen bonding with enzyme active sites .
    • Data Integration : Combine crystallography (e.g., SHELX-refined structures) with thermodynamic binding assays (ITC/SPR) to map interactions .

Q. What experimental designs mitigate challenges in studying this compound’s subcellular localization?

  • Methodology :

  • Fluorescent Tagging : Attach probes (e.g., BODIPY) via pyrimidine N-alkylation.
  • Imaging Techniques : Confocal microscopy to track localization in live cells (e.g., cytoplasmic vs. nuclear accumulation).
  • Control Experiments : Use organelle-specific dyes (e.g., MitoTracker) to confirm co-localization.
    • Case Study : Related pyrimidines show preferential accumulation in the cytoplasm due to interactions with lipid membranes .

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